molecular formula C12H9BrO3 B6191449 methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate CAS No. 166984-02-7

methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate

Cat. No.: B6191449
CAS No.: 166984-02-7
M. Wt: 281.1
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Description

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and a carboxylate ester group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification and hydroxylation reactions. One common method starts with the bromination of naphthalene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-naphthalene-2-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-bromo-naphthalene-2-carboxylate. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination, esterification, and hydroxylation steps can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding interactions . These interactions can influence the compound’s biological activity and efficacy.

Properties

CAS No.

166984-02-7

Molecular Formula

C12H9BrO3

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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